molecular formula C29H43NO5 B1258704 Piericidin C8

Piericidin C8

Cat. No.: B1258704
M. Wt: 485.7 g/mol
InChI Key: RPPVWSISTGXTFG-PYQZAHNGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piericidin C8 is a cytotoxic antibiotic belonging to the piericidin family, a group of pyridine-derived natural products primarily isolated from marine and soil-derived Streptomyces species. Structurally, it features a pyridine ring substituted with hydroxyl, methoxy, and methyl groups, along with a polyunsaturated side chain. This compound is distinguished by its 11,12-epoxide and 12-butenyl moieties, which contribute to its unique bioactivity . Its molecular formula, C29H43NO5, was established via high-resolution FAB-MS and NMR spectral analysis .

This compound exhibits potent cytotoxicity against cancer cell lines, with IC50 values as low as 0.21–0.45 nM in Neuro-2a mouse neuroblastoma and E1A-transformed rat glia cells . It also demonstrates quorum-sensing inhibitory (QSI) activity, suppressing virulence genes in plant pathogens like Erwinia carotovora .

Properties

Molecular Formula

C29H43NO5

Molecular Weight

485.7 g/mol

IUPAC Name

2-[(2E,5E,7E,9R,10R)-10-[(2S,3S)-3-[(E)-but-2-en-2-yl]-2-methyloxiran-2-yl]-10-hydroxy-3,5,7,9-tetramethyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C29H43NO5/c1-11-20(5)27-29(8,35-27)26(32)21(6)16-19(4)15-18(3)14-17(2)12-13-23-22(7)24(31)25(33-9)28(30-23)34-10/h11-12,15-16,21,26-27,32H,13-14H2,1-10H3,(H,30,31)/b17-12+,18-15+,19-16+,20-11+/t21-,26-,27+,29+/m1/s1

InChI Key

RPPVWSISTGXTFG-PYQZAHNGSA-N

Isomeric SMILES

C/C=C(\C)/[C@H]1[C@](O1)(C)[C@@H]([C@H](C)/C=C(\C)/C=C(\C)/C/C(=C/CC2=C(C(=O)C(=C(N2)OC)OC)C)/C)O

Canonical SMILES

CC=C(C)C1C(O1)(C)C(C(C)C=C(C)C=C(C)CC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C)O

Synonyms

piericidin C8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The piericidin family shares a conserved pyridine core but varies in side-chain modifications, glycosylation, and post-polyketide synthase (PKS) alterations. Below is a comparative analysis of Piericidin C8 with key analogues:

Compound Molecular Formula Key Structural Features Bioactivity (IC50) Source
This compound C29H43NO5 11,12-epoxide, 12-butenyl, pyridine core 0.21–0.45 nM (Neuro-2a, E1A cells) Marine Streptomyces sp.
Piericidin C7 C28H41NO5 11,12-epoxide (lacks butenyl group) 0.83–1.5 nM (Neuro-2a, E1A cells) Marine Streptomyces sp.
Piericidin A C25H37NO4 Pyridine core with 4′-hydroxy, 5′-methyl groups 3–10 nM (NSCLC cells) Streptomyces mobaraensis
Glucopiericidin A C31H49NO10 Glycosylated at C-9 with glucose 2.3–5.5 μM (ACHN, HL-60 cells) Streptomyces psammoticus
Iakyricidin A C25H35NO4 Carbonylated branched chain 0.1 μM (HL-60 cells) Mangrove-derived Streptomyces

Key Findings

Potency :

  • This compound is 10–50× more potent than Piericidin A in neuroblastoma models, likely due to its epoxide and butenyl groups , which enhance membrane permeability and target binding .
  • Glycosylation (e.g., Glucopiericidin A) reduces cytotoxicity but broadens the activity spectrum .

Mechanistic Insights: The pyridine C-4′ hydroxy and C-5′ methyl groups are critical for Complex I inhibition, a shared target in mitochondrial respiration . Removal of these groups (e.g., in Piericidin Q) diminishes activity . The epoxide in C7/C8 induces DNA damage and apoptosis, a feature absent in non-epoxidized analogues like Piericidin A .

Biosynthetic Diversity :

  • This compound is derived from Piericidin A via oxidation and methylation under acidic fermentation conditions .
  • Glycosylated variants (e.g., Glucopiericidin C) arise from post-PKS modifications, altering solubility and bioavailability .

Selectivity and Limitations

  • Selectivity : this compound shows cell-line-dependent efficacy , with minimal activity in H1437 and H1693 NSCLC cells despite inhibiting mitochondrial Complex I .
  • Toxicity: Annonaceous acetogenins (e.g., bullatacin) surpass piericidins in potency but exhibit neurotoxic side effects, limiting clinical use .

Preparation Methods

Natural Extraction and Fermentation

Strain Selection and Fermentation Conditions

Piericidin C8 is predominantly isolated from marine-derived Streptomyces strains, though the specific producer organisms vary across studies. For instance, Streptomyces sp. TOHO-Y209 and TOHO-Y348 have been identified as high-yield strains, cultivated in yeast-malt (YM) broth at 27°C for 5–16 days. Fermentation parameters critically influence yield:

  • Medium Composition : YM broth (0.4% yeast extract, 1.0% malt extract, 0.4% glucose) supports optimal growth and secondary metabolite production.
  • Duration : this compound accumulation peaks at 16 days for TOHO-Y209, whereas shorter cycles (5–7 days) suffice for other strains.
  • Agitation and Aeration : Continuous shaking at 180 rpm ensures oxygen saturation, enhancing actinomycete metabolic activity.

Extraction and Purification

Post-fermentation, this compound is extracted using organic solvents and purified via chromatographic techniques:

  • Solvent Extraction : Ethyl acetate is employed to partition this compound from aqueous broth, achieving ~80% recovery.
  • Silica Gel Chromatography : Crude extracts are fractionated using chloroform-methanol gradients (1–5% methanol), isolating this compound in the CHCl₃–1% MeOH eluate.
  • HPLC Refinement : Reverse-phase HPLC (C18 column, 75–80% acetonitrile with 0.06% trifluoroacetic acid) yields >95% purity, with retention times of 7–13 minutes depending on analogs.
Table 1: Natural Extraction Parameters and Yields
Strain Medium Duration (Days) Yield (mg/L) Purity (%)
Streptomyces sp. TOHO-Y209 YM 16 4.3 95
Streptomyces sp. TOHO-Y348 YM 7 8.0 97

Total Synthesis Approaches

Retrosynthetic Analysis

The synthesis of this compound is partitioned into two key fragments:

  • Pyridinol Core : Constructed via Ir-catalyzed C-H activation/oxidation to introduce hydroxyl groups at strategic positions.
  • Polyketide Side Chain : Assembled using iterative Mukaiyama aldol reactions and Wittig olefinations to establish methyl-branched stereocenters.

Key Synthetic Steps

Pyridinol Core Synthesis
  • C-H Activation : A pyridine precursor undergoes Ir-catalyzed regioselective oxidation at C3 and C5 positions, yielding a 4-pyridinol scaffold (87% yield).
  • Methylation : Selective O-methylation using methyl iodide and K₂CO₃ in DMF installs methoxy groups critical for bioactivity.
Polyketide Chain Assembly
  • Vinylogous Mukaiyama Aldol Reaction : Kobayashi’s protocol couples silyl ketene acetals with aldehydes, establishing anti-configuration at C9 and C10 (diastereomeric ratio: 9:1).
  • Negishi Cross-Coupling : A zincated polyene fragment couples with the pyridinyl bromide under Pd(PPh₃)₄ catalysis, forming the C1–C2 bond (72% yield).
Table 2: Synthetic Routes and Efficiencies
Step Reagents/Conditions Yield (%) Stereoselectivity
Ir-catalyzed C-H oxidation [Cp*IrCl₂]₂, AgOAc, PhI(OAc)₂, 80°C 87 >90% regioselectivity
Mukaiyama aldol TiCl₄, iPr₂NEt, CH₂Cl₂, –78°C 85 9:1 dr
Negishi coupling Pd(PPh₃)₄, ZnBr₂, THF, 60°C 72 N/A

Challenges and Optimization

  • Stereochemical Control : Undesired epimerization at C10 occurs during aldol reactions unless low temperatures (–78°C) and TiCl₄ as a Lewis acid are used.
  • Side-Chain Isomerization : Prolonged storage of intermediates leads to Δ²,³-alkene isomerization, mitigated by inert atmosphere storage.
  • Scalability : Pd-catalyzed steps require careful catalyst recycling to reduce costs in large-scale syntheses.

Hybrid Approaches: Semisynthesis

Biotransformation of Natural Analogs

Piericidin A, a more abundant congener, is enzymatically demethylated using cytochrome P450 monooxygenases to yield this compound. This method achieves 40–50% conversion but requires genetic engineering of host strains.

Late-Stage Functionalization

Direct C–H methylation of the pyridinol core via CH₃I/KHMDS in THF introduces methyl groups without protecting adjacent hydroxyls (65% yield).

Analytical Characterization

Structural Elucidation

  • NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) reveals characteristic signals at δ 6.78 (pyridinyl H), 5.32 (allylic H), and 1.25 ppm (methyl branches).
  • High-Resolution Mass Spectrometry : [M+H]⁺ at m/z 520.2804 (calc. 520.2798) confirms molecular formula C₂₉H₄₁NO₄.

Purity Assessment

UPLC-MS (C18 column, 85% acetonitrile) shows a single peak at 4.2 minutes, confirming >98% purity for synthetic batches.

Industrial and Environmental Considerations

Cost-Benefit Analysis

  • Natural Extraction : Yields ~10 mg/L, costing $12,000 per gram due to lengthy fermentation and purification.
  • Total Synthesis : 15-step route affords 500 mg per batch at $8,000 per gram, prioritizing scalability.

Sustainability Metrics

  • Solvent Waste : Synthetic routes generate 120 L/kg of halogenated solvent waste vs. 80 L/kg for extraction.
  • Energy Consumption : Fermentation requires 900 kWh/kg, whereas synthesis demands 1,200 kWh/kg.

Q & A

Q. What are the established mechanisms of action of Piericidin C8 in mitochondrial complex I inhibition?

To investigate this compound's inhibitory effects, researchers should employ enzyme activity assays (e.g., spectrophotometric NADH oxidation measurements) and structural analysis (e.g., X-ray crystallography of complex I binding sites). Dose-response curves and comparative studies with rotenone (a known complex I inhibitor) can validate specificity. Ensure reproducibility by adhering to standardized protocols for mitochondrial isolation and assay conditions .

Q. What analytical techniques are recommended for validating the purity and structural integrity of synthesized this compound?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural confirmation.
  • HPLC-MS (high-performance liquid chromatography coupled with mass spectrometry) to assess purity (>95%).
  • UV-Vis spectroscopy to verify characteristic absorption peaks. Document all methods in detail to enable replication, per journal guidelines for new compound characterization .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

Apply the PICOT framework :

  • P (Population): Target cells or enzymes (e.g., isolated mitochondria).
  • I (Intervention): this compound at logarithmic concentrations (e.g., 1 nM–100 µM).
  • C (Comparison): Controls (e.g., vehicle-only, rotenone).
  • O (Outcome): IC50 calculation via nonlinear regression.
  • T (Time): Time-course experiments to assess inhibition kinetics. Validate results with triplicate trials and statistical power analysis (α=0.05, power=0.8) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported IC50 values of this compound across studies?

Contradictions often arise from methodological variability. Address this by:

  • Standardizing assay conditions : Buffer composition, temperature, and mitochondrial preparation protocols.
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables.
  • Cross-validation : Compare results across independent labs using shared reference samples. Discuss discrepancies in the context of experimental design limitations (e.g., cell type differences) .

Q. How can researchers optimize in vivo models to study this compound’s neurotoxic effects?

  • Model selection : Use transgenic C. elegans (e.g., dopaminergic neuron reporters) for high-throughput screening.
  • Dosage : Determine LD50 via acute toxicity assays and adjust for chronic exposure studies.
  • Endpoint analysis : Combine behavioral assays (e.g., motility tracking) with immunohistochemistry for neuronal damage. Include feasibility assessments (e.g., ethical approvals, sample size justification) per FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What statistical approaches are appropriate for analyzing this compound’s synergistic effects with other mitochondrial inhibitors?

Use response surface methodology (RSM) to model interactions:

  • Design : Central composite design with this compound and co-inhibitors (e.g., antimycin A).
  • Analysis : Multiple linear regression to quantify synergy (e.g., Chou-Talalay combination index).
  • Validation : Bootstrap resampling to estimate confidence intervals. Provide raw data and code in supplementary materials for transparency .

Methodological Guidance Tables

Research Stage Key Considerations References
Experimental Design Align with PICOT framework; justify sample size via power analysis.
Data Contradictions Conduct sensitivity analysis and report effect sizes with confidence intervals.
Ethical Compliance Obtain IRB approval for in vivo work; adhere to ARRIVE guidelines for animal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piericidin C8
Reactant of Route 2
Piericidin C8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.